molecular formula C10H18O B3054164 p-Menth-6-en-2-ol, (2S,4S)-(+)- CAS No. 586-23-2

p-Menth-6-en-2-ol, (2S,4S)-(+)-

Cat. No.: B3054164
CAS No.: 586-23-2
M. Wt: 154.25 g/mol
InChI Key: FZXLDENMTYEVAD-UHFFFAOYSA-N
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Description

p-Menth-6-en-2-ol, (2S,4S)-(+)-: is a naturally occurring organic compound found in various plants, including Saussurea involucrata. It is a monoterpenoid alcohol with a molecular formula of C10H18O and a molecular weight of 154.25 g/mol . This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydration of p-Menth-6-en-2-one: One common method involves the hydration of p-Menth-6-en-2-one using a catalytic amount of acid or base.

    Reduction of p-Menth-6-en-2-one: Another method involves the reduction of p-Menth-6-en-2-one using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of p-Menth-6-en-2-ol, (2S,4S)-(+)- often involves the extraction from natural sources, followed by purification processes such as distillation and crystallization . Additionally, large-scale synthesis can be achieved through the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Menth-6-en-2-ol, (2S,4S)-(+)- can undergo oxidation reactions to form p-Menth-6-en-2-one.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: p-Menth-6-en-2-ol, (2S,4S)-(+)- can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, room temperature.

    Substitution: Halogenating agents, sulfonyl chlorides, mild to moderate temperatures.

Major Products Formed:

    Oxidation: p-Menth-6-en-2-one.

    Reduction: Various reduced derivatives of p-Menth-6-en-2-ol, (2S,4S)-(+)-.

    Substitution: Halogenated or sulfonated derivatives of p-Menth-6-en-2-ol, (2S,4S)-(+)-.

Scientific Research Applications

Chemistry: p-Menth-6-en-2-ol, (2S,4S)-(+)- is used as a chiral building block in the synthesis of various complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and enantioselective reactions .

Biology: In biological research, p-Menth-6-en-2-ol, (2S,4S)-(+)- is studied for its potential antimicrobial and antifungal properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Research is ongoing to explore its efficacy in treating various medical conditions .

Industry: In the fragrance and flavor industries, p-Menth-6-en-2-ol, (2S,4S)-(+)- is used as a key ingredient in perfumes, colognes, and flavorings due to its pleasant aroma .

Mechanism of Action

The mechanism of action of p-Menth-6-en-2-ol, (2S,4S)-(+)- involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death . In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation .

Comparison with Similar Compounds

    p-Menth-6-en-2-one: An oxidized form of p-Menth-6-en-2-ol, (2S,4S)-(+)-, known for its use in fragrance and flavor industries.

    Carvone: A structurally similar compound with a ketone functional group, used in flavorings and as a chiral building block.

    Menthol: A related compound with a hydroxyl group, widely used in medicinal and cosmetic products for its cooling sensation.

Uniqueness: p-Menth-6-en-2-ol, (2S,4S)-(+)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to serve as a chiral building block and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

2-methyl-5-propan-2-ylcyclohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,7,9-11H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXLDENMTYEVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336549
Record name p-Menth-6-en-2-ol, (2S,4S)-(+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586-23-2
Record name p-Menth-6-en-2-ol, (2S,4S)-(+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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p-Menth-6-en-2-ol, (2S,4S)-(+)-

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